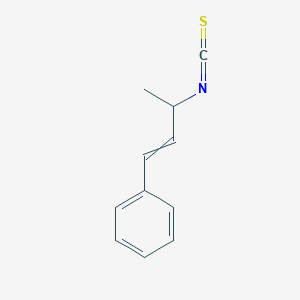![molecular formula C24H30S2 B14186922 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene CAS No. 875919-13-4](/img/structure/B14186922.png)
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique electronic properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene typically involves the coupling of thiophene derivatives with decyl and phenyl groups. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene with a halogenated phenyl derivative in the presence of a palladium catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale Stille or Suzuki coupling reactions. These methods are favored due to their high yields and the ability to produce large quantities of the desired product. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.
Substitution: Brominated or chlorinated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Materials Science: Incorporated into conjugated polymers for use in solar cells and other optoelectronic devices.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The thiophene ring provides a pathway for electron delocalization, which enhances the compound’s electrical conductivity. In medicinal applications, the compound’s interactions with biological targets, such as enzymes or receptors, are mediated by its electronic properties and the presence of functional groups that can form hydrogen bonds or other interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Another thiophene derivative with applications in organic electronics and materials science.
2,5-Di(thiophen-2-yl)benzene-1,4-diamine: Used in the synthesis of conjugated polymers for optoelectronic devices.
Thiophene-Linked 1,2,4-Triazoles: Investigated for their potential as antimicrobial and anticancer agents.
Uniqueness
2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and enhances its solubility in organic solvents. This makes it particularly suitable for use in solution-processed organic electronic devices, where solubility and processability are critical factors .
Propiedades
Número CAS |
875919-13-4 |
|---|---|
Fórmula molecular |
C24H30S2 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
2-decyl-5-(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C24H30S2/c1-2-3-4-5-6-7-8-9-11-22-17-18-24(26-22)21-15-13-20(14-16-21)23-12-10-19-25-23/h10,12-19H,2-9,11H2,1H3 |
Clave InChI |
ORXTUNHNEHEJMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)




![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)



